Acolbifene Hydrochloride

Vue d'ensemble

Description

Le chlorhydrate d'Acolbifène est un modulateur sélectif des récepteurs aux œstrogènes (SERM) non stéroïdien. Il est le métabolite actif de l'EM-800 et est connu pour son activité antagoniste pure sur les deux domaines d'activation des récepteurs aux œstrogènes. Le chlorhydrate d'Acolbifène est actuellement en phase III d'essais cliniques pour la prévention du cancer du sein et des symptômes vasomoteurs (bouffées de chaleur) chez les femmes ménopausées .

Méthodes De Préparation

La synthèse du chlorhydrate d'Acolbifène implique plusieurs étapes. Une voie de synthèse comprend la réaction d'un dérivé de chromène avec un dérivé de pipéridine en présence d'une base telle que le carbonate de potassium dans le diméthylformamide (DMF). Le mélange réactionnel est ensuite porté à reflux dans le toluène, puis traité avec de l'acétate de sodium dans le méthanol pour donner le produit souhaité . Les méthodes de production industrielle impliquent généralement des voies de synthèse similaires, mais sont optimisées pour la production à grande échelle afin d'assurer un rendement élevé et une pureté élevée.

Analyse Des Réactions Chimiques

Le chlorhydrate d'Acolbifène subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés correspondants.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier ses groupes fonctionnels.

Substitution : Il peut subir des réactions de substitution, en particulier au niveau de la partie pipéridine, pour former différents analogues. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et de l'aluminium, et divers nucléophiles pour des réactions de substitution.

Applications de la recherche scientifique

Le chlorhydrate d'Acolbifène a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle dans l'étude des modulateurs sélectifs des récepteurs aux œstrogènes.

Biologie : Il est utilisé pour étudier les effets des antagonistes des récepteurs aux œstrogènes sur les processus cellulaires.

Médecine : Il est étudié pour son potentiel de prévention du cancer du sein et de traitement des symptômes vasomoteurs chez les femmes ménopausées.

Industrie : Il est utilisé dans le développement de nouveaux agents thérapeutiques ciblant les récepteurs aux œstrogènes

Mécanisme d'action

Le chlorhydrate d'Acolbifène exerce ses effets en se liant aux récepteurs aux œstrogènes et en agissant comme un antagoniste pur. Il inhibe l'activité transcriptionnelle du récepteur alpha aux œstrogènes (ERα) et du récepteur bêta aux œstrogènes (ERβ), bloquant ainsi les effets stimulateurs des œstrogènes sur les tissus cibles. Ce mécanisme est particulièrement utile pour prévenir la croissance des cellules cancéreuses du sein dépendantes des œstrogènes .

Applications De Recherche Scientifique

Breast Cancer Prevention

Acolbifene has been investigated primarily for its role in reducing breast cancer risk. A notable clinical trial assessed the feasibility of using acolbifene in premenopausal women with cytologic hyperplasia . The study involved 25 participants who received 20 mg of acolbifene daily for 6 to 8 months. Key findings included:

- Reduction in Proliferation : The primary endpoint was the change in Ki-67, a marker of cell proliferation. Results indicated a significant decrease from a median of 4.6% to 1.4% (p < 0.001) after treatment.

- Minimal Side Effects : Participants reported minimal subjective side effects, with no significant increases in hot flashes or fatigue. Objective measures showed only a clinically insignificant decrease in lumbar spine bone density .

Effects on Risk Biomarkers

In addition to assessing proliferation, the study evaluated various breast cancer risk biomarkers, including serum insulin-like growth factor 1 (IGF-1) and mammographic breast density. While IGF-1 levels did not show significant changes, the expression of estrogen-inducible genes decreased significantly (p ≤ 0.026), suggesting favorable modulation of risk factors associated with breast cancer .

Pilot Study on Premenopausal Women

A pilot study conducted at the University of Kansas Medical Center focused on the tolerability and efficacy of acolbifene among high-risk premenopausal women. The study's design included:

- Screening Protocols : Women were screened using random periareolar fine needle aspiration (RPFNA) to assess cytologic evidence of hyperplasia.

- Retention Rates : All enrolled participants completed the intervention, demonstrating high compliance (median compliance of 95%) with the treatment regimen .

The results highlighted acolbifene's potential as a preventive agent against breast cancer, warranting further investigation through larger Phase II and III clinical trials.

Comparative Analysis with Other SERMs

To contextualize acolbifene's efficacy, it is essential to compare it with other established SERMs like tamoxifen and raloxifene:

| Characteristic | Acolbifene | Tamoxifen | Raloxifene |

|---|---|---|---|

| Estrogen Agonist Activity | None in breast/uterus | Yes | Yes |

| Primary Use | Breast cancer prevention | Breast cancer treatment & prevention | Osteoporosis prevention |

| Side Effects | Minimal | Moderate | Low |

| Target Population | High-risk premenopausal women | Women over 35 at risk | Postmenopausal women |

Mécanisme D'action

Acolbifene Hydrochloride exerts its effects by binding to estrogen receptors and acting as a pure antagonist. It inhibits the transcriptional activity of estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), thereby blocking the stimulatory effects of estrogen on target tissues. This mechanism is particularly useful in preventing the growth of estrogen-dependent breast cancer cells .

Comparaison Avec Des Composés Similaires

Le chlorhydrate d'Acolbifène est comparé à d'autres modulateurs sélectifs des récepteurs aux œstrogènes tels que le tamoxifène, le raloxifène et le bazedoxifène. Contrairement à ces composés, le chlorhydrate d'Acolbifène agit comme un antagoniste pur sans aucune activité agoniste partielle, ce qui le rend unique dans sa classe. Les composés similaires comprennent :

Tamoxifène : Un agoniste/antagoniste partiel utilisé dans le traitement du cancer du sein.

Raloxifène : Utilisé pour la prévention de l'ostéoporose et du cancer du sein.

Bazedoxifène : Utilisé pour le traitement de l'ostéoporose postménopausique et des symptômes vasomoteurs

Activité Biologique

Acolbifene hydrochloride, a selective estrogen receptor modulator (SERM), has garnered attention for its potential applications in breast cancer prevention and treatment. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Overview of this compound

Acolbifene (EM-652.HCl) belongs to the benzopyran class of SERMs and is noted for its lack of estrogen agonist effects in breast and endometrial tissues. This characteristic makes it a promising candidate for breast cancer prevention, particularly in populations at high risk.

Acolbifene functions by antagonizing estrogen receptors (ERs), thereby inhibiting estrogen-mediated cellular proliferation in breast tissues. This mechanism is critical as estrogen is known to promote the growth of certain breast cancer cells. The compound has been shown to reduce the expression of estrogen-inducible genes and decrease cellular proliferation markers such as Ki-67 in benign breast tissue .

Key Clinical Studies

-

Pilot Study on Premenopausal Women :

- Objective : To evaluate the efficacy of acolbifene in reducing breast cancer risk biomarkers.

- Participants : 25 premenopausal women with cytologic hyperplasia.

- Results :

- Phase II Trials :

Summary of Clinical Trial Results

| Study Type | Population | Key Findings | Side Effects |

|---|---|---|---|

| Pilot Study | 25 Premenopausal Women | Significant reduction in Ki-67 levels | Minimal |

| Phase II Vasomotor Study | Postmenopausal Women | Alleviation of hot flashes | Similar to tamoxifen |

In Vivo Studies

Research indicates that acolbifene not only reduces tumor growth in xenograft models but also shows efficacy in preventing DMBA-induced mammary tumors in rats . Additionally, acolbifene's ability to modulate cholesterol levels has been documented, suggesting broader metabolic effects beyond breast tissue .

Comparative Analysis with Other SERMs

Acolbifene has been compared with other SERMs like tamoxifen and raloxifene regarding its efficacy and safety profile:

| Compound | Estrogen Agonist Activity | Primary Use | Side Effects |

|---|---|---|---|

| Acolbifene | None | Breast Cancer Prevention | Minimal |

| Tamoxifen | Yes | Breast Cancer Treatment | Hot flashes, thromboembolic events |

| Raloxifene | Yes | Osteoporosis | Hot flashes |

Case Studies and Real-World Applications

Several case studies highlight acolbifene's potential:

- Case Study 1 : A premenopausal woman with a family history of breast cancer participated in the pilot study and experienced significant reductions in Ki-67 after 6 months of treatment.

- Case Study 2 : Postmenopausal women reported improved quality of life metrics due to reduced vasomotor symptoms when treated with acolbifene compared to traditional therapies.

Propriétés

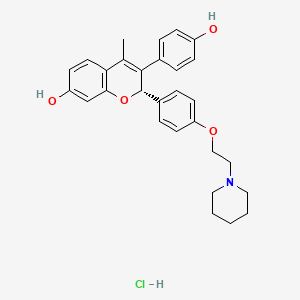

IUPAC Name |

(2S)-3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31NO4.ClH/c1-20-26-14-11-24(32)19-27(26)34-29(28(20)21-5-9-23(31)10-6-21)22-7-12-25(13-8-22)33-18-17-30-15-3-2-4-16-30;/h5-14,19,29,31-32H,2-4,15-18H2,1H3;1H/t29-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQDPIXWTVEVEA-JMAPEOGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@@H](OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

182167-02-8 (Acolbifene) | |

| Record name | Acolbifene Hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252555014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30948108 | |

| Record name | Acolbifene hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30948108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252555-01-4 | |

| Record name | 2H-1-Benzopyran-7-ol, 3-(4-hydroxyphenyl)-4-methyl-2-[4-[2-(1-piperidinyl)ethoxy]phenyl]-, hydrochloride (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252555-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acolbifene Hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252555014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acolbifene hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30948108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACOLBIFENE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXC7811DBY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.